2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

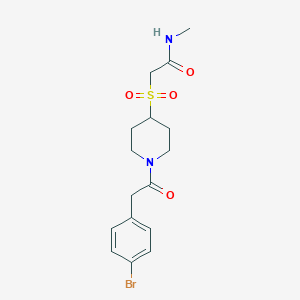

The compound 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a structurally complex molecule featuring a piperidine core functionalized with a sulfonyl group at the 4-position and an N-methylacetamide moiety. The 1-position of the piperidine ring is substituted with a 2-(4-bromophenyl)acetyl group, which introduces a brominated aromatic system.

Properties

IUPAC Name |

2-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O4S/c1-18-15(20)11-24(22,23)14-6-8-19(9-7-14)16(21)10-12-2-4-13(17)5-3-12/h2-5,14H,6-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYLLJRWPWBFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, interactions with various receptors, and implications for drug development.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a piperidine ring, a sulfonamide group, and a bromophenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and its interaction with G protein-coupled receptors (GPCRs).

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the brominated phenyl group enhances lipophilicity, allowing better penetration through bacterial membranes, which is crucial for its antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Methicillin-resistant S. aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Interaction with Receptors

The compound has been studied for its interaction with various receptors, particularly those involved in immune response and inflammation. It acts as an agonist for N-formyl peptide receptors (FPRs), which play a critical role in host defense mechanisms . The binding affinity and efficacy of this compound at these receptors suggest potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features. The sulfonamide group is essential for receptor binding, while the bromophenyl substituent contributes to increased potency against microbial targets. Studies have shown that modifications to these groups can significantly alter the compound's activity profile, underscoring the importance of SAR in drug design .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of newly synthesized derivatives, including the target compound, demonstrated that compounds with similar structural motifs exhibited varied antimicrobial activities. The study confirmed that the presence of halogenated phenyl groups significantly enhanced efficacy against Gram-positive bacteria due to increased membrane permeability .

- Receptor Binding Study : Another investigation utilized radiolabeled assays to determine the binding affinity of the compound at FPRs. Results indicated that it exhibited nanomolar binding affinities, highlighting its potential as a lead compound for developing new anti-inflammatory agents .

Scientific Research Applications

The compound exhibits a range of biological activities that are pertinent to its application in drug development.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, as anticancer agents. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The sulfonamide group is known to inhibit certain enzymes involved in tumor growth. This compound may act by disrupting metabolic pathways essential for cancer cell proliferation.

- Case Study : A study demonstrated that related sulfonamide derivatives showed significant cytotoxicity against colon and breast cancer cell lines, suggesting that similar mechanisms may be at play for this compound .

Neuroprotective Effects

The structural components of this compound suggest potential applications in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer’s disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .

- Research Findings : In vitro studies indicated that related sulfonamides exhibited neuroprotective effects through their ability to inhibit cholinergic degradation, which could be explored further with this compound .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step chemical reactions involving the coupling of piperidine derivatives with sulfonyl chlorides and acetamides.

Synthetic Route Overview:

- Formation of Piperidine Derivative : Start with piperidin-4-one and react it with appropriate acetic acid derivatives.

- Sulfonation Reaction : Introduce the sulfonyl group using sulfonyl chlorides.

- Final Acetylation : Acetylate the nitrogen atom to yield the final compound.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Target Diseases |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Cancer, Alzheimer's Disease |

| 1-(4-Bromophenyl)sulfonamide | Antitumor | Various Cancers |

| 2-(Piperidin-4-yl)acetic acid | Cholinesterase Inhibitor | Alzheimer's Disease |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Sulfonyl-Acetamide Derivatives

(a) 2-(Benzyloxy)-2-(3-bromophenyl)-N-((4-bromophenyl)sulfonyl)-N-methylacetamide (4f)

- Structure : Features a benzyloxy group and a 3-bromophenyl substituent instead of the 4-bromophenylacetyl-piperidine system.

- Synthesis : Scandium-catalyzed oxidative reaction (82% yield) .

(b) 2-(4-tert-Butylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

- Structure: Piperidine-sulfonyl group attached to a phenyl ring; acetamide substituted with a tert-butylphenoxy group.

- Molecular Weight : 430.56 g/mol .

- Key Differences: The tert-butylphenoxy group enhances steric bulk, which may reduce membrane permeability relative to the bromophenylacetyl moiety in the target compound.

Piperazine-Based Analogues

(a) N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Aromatic Substitution Variants

(a) 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

- Structure : Methoxyphenyl and 4-methylpiperidine substituents.

- CAS : 315671-26-2 .

- Key Differences : The methoxy group’s electron-donating effects contrast with the electron-withdrawing bromine in the target compound, affecting electronic interactions.

(b) 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

Structural and Functional Analysis Table

*Calculated based on standard atomic weights.

Implications of Structural Variations

- Receptor Binding : Piperidine vs. piperazine alters nitrogen accessibility, impacting interactions with targets like opioid receptors (e.g., fentanyl analogues in ).

- Metabolic Stability : N-methylacetamide and tert-butyl groups may reduce oxidative metabolism compared to methoxy or benzyloxy substituents .

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

Methodological Answer:

The synthesis typically involves three key steps:

Sulfonylation of piperidine derivatives : React 4-bromophenylacetyl chloride with piperidin-4-ylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate.

Acetylation : Introduce the N-methylacetamide group via nucleophilic substitution using methylamine and activated acetylating agents (e.g., acetic anhydride) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization in ethanol/water for higher purity .

Characterization:

- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl group (δ 3.2–3.5 ppm for piperidine protons) and aromatic bromine substitution (δ 7.4–7.6 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ~467.0 [M+H]⁺) .

- Elemental Analysis : Ensure C, H, N, S, and Br content aligns with theoretical values (±0.3%) .

Basic Question: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

Initial screening should prioritize:

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) at concentrations of 1–100 µM .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations over 72-hour exposure .

- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages (ELISA, 24-hour incubation) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinases) .

- Compound Purity : Re-analyze batches via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥98% purity. Impurities >2% can skew results .

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and replicate experiments across multiple passages .

Advanced Question: What strategies optimize the compound’s selectivity for target proteins?

Methodological Answer:

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) and modify substituents (e.g., bromophenyl orientation) .

- Proteome-Wide Profiling : Use KINOMEscan® to assess off-target effects. Reduce promiscuity by introducing steric hindrance (e.g., methyl groups at C-2 of piperidine) .

- Metabolic Stability : Evaluate microsomal half-life (human liver microsomes, NADPH) and adjust logP via substituent modifications (e.g., replacing bromine with chlorine) .

Advanced Question: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–9.0, 37°C) for 24 hours. Monitor degradation via UPLC-MS; sulfonamide hydrolysis is common at pH < 3 .

- Thermal Stability : Assess solid-state stability at 40°C/75% RH over 4 weeks. Use DSC to detect polymorphic transitions (>5% weight loss indicates poor stability) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours. Protect bromophenyl groups with light-resistant packaging (amber glass) .

Advanced Question: What computational approaches validate the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- 3D-QSAR Modeling : Use CoMFA/CoMSIA on analogs to correlate substituent electronic effects (e.g., bromine’s electronegativity) with kinase inhibition .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for piperidine ring modifications (e.g., replacing sulfonyl with carbonyl) .

- ADMET Prediction : Employ SwissADME to optimize bioavailability (e.g., reduce rotatable bonds <8) while retaining potency .

Advanced Question: What analytical methods ensure batch-to-batch consistency in preclinical studies?

Methodological Answer:

- Chiral HPLC : Resolve enantiomeric impurities (Chiralpak IC-3 column, hexane/isopropanol 90:10) to confirm >99% enantiomeric excess .

- ICP-MS : Quantify residual metals (e.g., Pd <10 ppm from Suzuki couplings) .

- XRPD : Monitor crystallinity; amorphous forms may exhibit variable dissolution rates .

Advanced Question: How are in vivo toxicity profiles assessed during lead optimization?

Methodological Answer:

- Acute Toxicity : Administer 50–500 mg/kg (oral/i.p.) in rodents (n=6/group). Monitor hematological (ALT, AST) and histopathological changes over 14 days .

- hERG Inhibition : Patch-clamp assays (IC₅₀ <1 µM indicates cardiac risk) .

- Genotoxicity : Conduct Ames tests (TA98 strain ± S9 metabolic activation) to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.